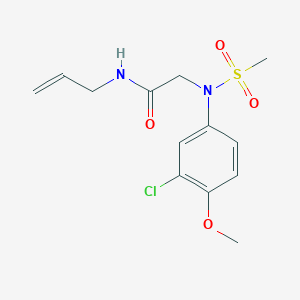![molecular formula C20H17N5O B5131721 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine is not fully understood. However, studies have suggested that 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to exhibit a variety of biochemical and physiological effects. For example, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α) in vitro and in vivo. In addition, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine in lab experiments is its relatively low toxicity. 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In addition, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine is readily available and can be synthesized using relatively simple methods.
One of the limitations of using 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine to cells or animals in a consistent and reproducible manner. In addition, the mechanism of action of 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine. One area of interest is the development of more potent and selective 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine analogs. Another area of interest is the investigation of the potential use of 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine in combination with other drugs or therapies. In addition, further studies are needed to fully elucidate the mechanism of action of 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with 1-(3-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 3-(1H-pyrazol-3-yl)aniline to yield 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, 5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[3-[1-[(4-methoxypyridin-2-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-26-19-5-7-23-18(10-19)13-25-8-6-20(24-25)16-4-2-3-15(9-16)17-11-21-14-22-12-17/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVSYILWGHZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5131670.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)


![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)

![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)